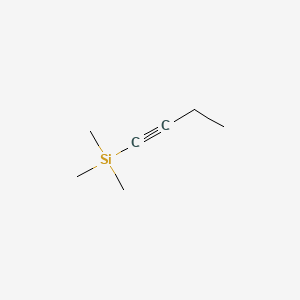

But-1-yn-1-yltrimethylsilane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

but-1-ynyl(trimethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14Si/c1-5-6-7-8(2,3)4/h5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKUFWNQHBGARJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC#C[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50211169 | |

| Record name | 1-Butynyltrimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50211169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62108-37-6 | |

| Record name | 1-Butynyltrimethylsilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062108376 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Butynyltrimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50211169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (but-1-yn-1-yl)trimethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of But-1-yn-1-yltrimethylsilane from 1-Butyne: A Technical Guide

Abstract: This technical guide provides a comprehensive overview of the synthesis of but-1-yn-1-yltrimethylsilane, a valuable intermediate in organic synthesis and materials science. The primary focus is on the direct silylation of 1-butyne, a robust and widely used method. This document details the underlying reaction mechanism, provides a step-by-step experimental protocol, and presents a comparative analysis of reaction conditions. All quantitative data are summarized for clarity, and key processes are visualized using workflow and reaction diagrams to support researchers, chemists, and professionals in drug development.

Introduction

Silylation is a fundamental chemical process involving the introduction of a silyl group (R₃Si) into a molecule.[1] In the context of terminal alkynes, such as 1-butyne, silylation serves as an effective method for protecting the acidic terminal proton, thereby enabling selective transformations at other sites of the molecule.[2] The resulting trimethylsilyl (TMS)-protected alkynes, like this compound, are versatile building blocks. They exhibit enhanced stability and are key intermediates in cross-coupling reactions (e.g., Sonogashira), synthesis of complex organic molecules, and the development of silicon-containing materials.

The most common and direct route to synthesize this compound is through the deprotonation of 1-butyne with a strong base to form a potent nucleophile, the acetylide anion. This is followed by an electrophilic quench with a silylating agent, typically trimethylsilyl chloride (TMS-Cl).[2][3] This guide focuses on this efficient and high-yielding methodology.

Reaction Mechanism and Stoichiometry

The synthesis proceeds via a two-step, one-pot reaction.

-

Deprotonation: 1-Butyne is a weak acid (pKa ≈ 25). A strong organometallic base, most commonly n-butyllithium (n-BuLi), is used to abstract the terminal alkyne proton. This acid-base reaction forms the lithium butyn-1-ide intermediate and butane as a byproduct.[2][3]

-

Silylation: The resulting lithium acetylide is a powerful nucleophile that readily attacks the silicon atom of trimethylsilyl chloride in a nucleophilic substitution reaction. This forms the desired product, this compound, and lithium chloride as a salt byproduct.[3]

The overall balanced chemical equation is:

CH₃CH₂C≡CH + n-BuLi → CH₃CH₂C≡CLi + CH₃CH₂CH₂CH₃ CH₃CH₂C≡CLi + (CH₃)₃SiCl → CH₃CH₂C≡CSi(CH₃)₃ + LiCl

Caption: Reaction mechanism for the synthesis of this compound.

Comparative Reaction Conditions

The efficiency of the silylation of 1-butyne can be influenced by the choice of base, solvent, and reaction temperature. While n-butyllithium in an ether-based solvent is standard, other conditions have been explored. The following table summarizes representative data.

| Reactant 1 | Reagent (Base) | Silylating Agent | Solvent | Temperature (°C) | Yield (%) | Reference |

| 1-Butyne | n-Butyllithium (n-BuLi) | Trimethylsilyl chloride (TMS-Cl) | Diethyl Ether (Et₂O) / Hexane | -78 to Room Temp. | 75% | [3][4] |

| 1-Butyne | n-Butyllithium (n-BuLi) | Trimethylsilyl chloride (TMS-Cl) | Tetrahydrofuran (THF) | -78 to Room Temp. | High (Typical) | [5] |

| Terminal Alkyne | Lithium diisopropylamide (LDA) | Trimethylsilyl chloride (TMS-Cl) | Not specified | Low Temperature | General Method | [2] |

| Terminal Alkyne | Grignard Reagent (RMgX) | Chlorosilane | Not specified | Not specified | General Method | [2] |

Table 1: Summary of reaction conditions for the silylation of 1-butyne and related terminal alkynes.

Detailed Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of this compound based on established literature methods.[3][4]

Materials and Reagents:

-

1-Butyne (C₄H₆, MW: 54.09 g/mol )

-

n-Butyllithium (n-BuLi, typically 2.5 M in hexanes)

-

Trimethylsilyl chloride (TMS-Cl, (CH₃)₃SiCl, MW: 108.64 g/mol ), freshly distilled

-

Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Standard glassware for anhydrous reactions (Schlenk line or equivalent)

Equipment:

-

Three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnels (2)

-

Low-temperature thermometer

-

Dry ice/acetone or liquid nitrogen bath

-

Rotary evaporator

-

Distillation apparatus

Procedure:

Caption: Experimental workflow for this compound synthesis.

Step 1: Reaction Setup

-

Assemble a flame-dried three-neck flask equipped with a magnetic stir bar, a low-temperature thermometer, and two dropping funnels under an inert atmosphere (e.g., nitrogen or argon).

-

In one dropping funnel, place the required volume of n-BuLi solution. In the other, place the trimethylsilyl chloride.

-

To the flask, add anhydrous diethyl ether (or THF).

Step 2: Deprotonation 4. Dissolve 1-butyne (1.0 eq) in the anhydrous solvent within the reaction flask.[4] 5. Cool the stirred solution to -78 °C using a dry ice/acetone bath.[3][4] 6. Slowly add the n-butyllithium solution (approx. 0.98 eq) dropwise from the funnel, ensuring the internal temperature does not rise significantly.[4] 7. After the addition is complete, allow the mixture to stir at -78 °C for 1 hour to ensure complete formation of the lithium acetylide.[4]

Step 3: Silylation 8. Add trimethylsilyl chloride (1.0 eq) dropwise to the cold acetylide solution over approximately 10 minutes.[4] 9. After the addition, stir the reaction mixture for an additional 10-15 minutes at -78 °C.[4] 10. Remove the cooling bath and allow the mixture to slowly warm to room temperature. Let it stir for an additional 12 hours (or overnight) to ensure the reaction goes to completion.[4]

Step 4: Work-up and Purification 11. Cool the reaction mixture in an ice bath and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution. 12. Transfer the mixture to a separatory funnel. If two phases are not distinct, add more ether and water. 13. Separate the layers and extract the aqueous layer two more times with diethyl ether.[4] 14. Combine the organic layers and wash them with saturated brine solution.[4] 15. Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.[4] 16. The crude residue can be purified by fractional distillation at atmospheric pressure. The product, this compound, has a boiling point of approximately 110-113 °C.[4] A 75% yield is typical for this procedure.[4]

Conclusion

The synthesis of this compound from 1-butyne via deprotonation with n-butyllithium followed by electrophilic trapping with trimethylsilyl chloride is a highly reliable and efficient method. It is a cornerstone reaction for organic chemists requiring a protected butyne building block. By carefully controlling the stoichiometry and maintaining anhydrous, low-temperature conditions, researchers can consistently achieve high yields of the desired product. The detailed protocol and comparative data provided in this guide serve as a practical resource for the successful implementation of this important transformation in a laboratory setting.

References

An In-depth Technical Guide to (1-Butynyl)trimethylsilane: Physical Properties and Hazards

(1-Butynyl)trimethylsilane , with the CAS number 62108-37-6, is an organosilicon compound utilized as a chemical intermediate in various organic synthesis applications.[1] Its utility in research and industry, particularly in the synthesis of pharmaceuticals and advanced materials, stems from its unique chemical structure featuring a trimethylsilyl-protected terminal alkyne.[1] This guide provides a detailed overview of its physical properties, associated hazards, and relevant experimental context for researchers, scientists, and drug development professionals.

Physical Properties

The physical characteristics of (1-Butynyl)trimethylsilane are crucial for its proper handling, storage, and application in experimental settings. A summary of its key physical properties is presented below.

| Property | Value | Source |

| Molecular Formula | C₇H₁₄Si | [2] |

| Molecular Weight | 126.27 g/mol | [2] |

| Appearance | Colorless to light yellow liquid | [3] |

| Boiling Point | 115-116 °C | [3] |

| 104.5 °C at 760 mmHg | [1] | |

| 110-115 °C | [3] | |

| Density | 0.774 ± 0.06 g/cm³ (Predicted) | [1][3] |

| Storage Temperature | 2-8°C | [3] |

| IUPAC Name | but-1-ynyl(trimethyl)silane | [2] |

Hazards and Safety Information

Understanding the hazards associated with (1-Butynyl)trimethylsilane is paramount for ensuring laboratory safety. This compound is classified as a highly flammable liquid and vapor that can cause skin and serious eye irritation, and may also cause respiratory irritation.[2][4]

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Flammable liquids (Category 2) | 🔥 | Danger | H225: Highly flammable liquid and vapour[2] |

| Skin corrosion/irritation (Category 2) | ❗ | Warning | H315: Causes skin irritation[2] |

| Serious eye damage/eye irritation (Category 2A) | ❗ | Warning | H319: Causes serious eye irritation[2] |

| Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) | ❗ | Warning | H335: May cause respiratory irritation[2] |

Precautionary Statements:

A comprehensive list of precautionary statements provides guidance on the safe handling, storage, and disposal of (1-Butynyl)trimethylsilane.[3][4]

| Category | Precautionary Statement Code | Statement |

| Prevention | P210 | Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[4] |

| P233 | Keep container tightly closed. | |

| P240 | Ground/bond container and receiving equipment. | |

| P241 | Use explosion-proof electrical/ ventilating/ lighting equipment. | |

| P242 | Use only non-sparking tools. | |

| P243 | Take precautionary measures against static discharge. | |

| P264 | Wash skin thoroughly after handling.[4] | |

| P280 | Wear protective gloves/ eye protection/ face protection.[4] | |

| Response | P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. |

| P303 + P361 + P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/ shower. | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] | |

| P321 | Specific treatment (see supplemental first aid instruction on this label). | |

| P332 + P313 | If skin irritation occurs: Get medical advice/ attention.[4] | |

| P337 + P313 | If eye irritation persists: Get medical advice/ attention.[4] | |

| P362 | Take off contaminated clothing and wash before reuse. | |

| P370 + P378 | In case of fire: Use dry sand, dry chemical or alcohol-resistant foam to extinguish. | |

| Storage | P403 + P235 | Store in a well-ventilated place. Keep cool. |

| Disposal | P501 | Dispose of contents/ container to an approved waste disposal plant. |

Experimental Protocols

Synthesis and Purification of (1-Butynyl)trimethylsilane:

This procedure involves the reaction of 1-butyne with a strong base followed by quenching with chlorotrimethylsilane.

-

A solution of 1-butyne in diethyl ether (Et₂O) is cooled to -78 °C.

-

n-Butyllithium (n-BuLi) in hexane is added dropwise to the cooled solution over a period of 30 minutes to form the lithium acetylide.

-

The reaction is allowed to proceed for 1 hour at this temperature.

-

Chlorotrimethylsilane is then added dropwise to the resulting lithium acetylide solution over 10 minutes.

-

After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and is stirred for an additional 12 hours.

-

The reaction is quenched with water, and the product is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over sodium sulfate (Na₂SO₄), and concentrated under reduced pressure.

-

The crude product is purified by distillation at atmospheric pressure to yield pure (1-Butynyl)trimethylsilane.[3] The boiling point is typically measured during this distillation step.

Visualizations

To further clarify the information presented, the following diagrams illustrate the synthesis workflow and the logical relationship of the hazards associated with (1-Butynyl)trimethylsilane.

Caption: Synthesis workflow for (1-Butynyl)trimethylsilane.

Caption: Logical relationship of hazards for (1-Butynyl)trimethylsilane.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to But-1-yn-1-yltrimethylsilane

This technical guide provides a comprehensive overview of this compound, a valuable chemical intermediate in various organic synthesis applications. This document outlines its core physicochemical properties, detailed experimental protocols for its synthesis, and a visual representation of the synthetic workflow.

Core Physicochemical Data

This compound, also known as 1-Trimethylsilyl-1-butyne, is a versatile building block in organic chemistry.[1] Its utility stems from the presence of a trimethylsilyl-protected terminal alkyne, which allows for selective reactivity in complex molecular constructions.[1] The quantitative properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C7H14Si | [1][2][3][4] |

| Molecular Weight | 126.27 g/mol | [1][2][3][4] |

| CAS Number | 62108-37-6 | [1][2][3][4] |

| Density | 0.774 g/cm³ | [1][2] |

| Boiling Point | 104.5°C at 760 mmHg | [1][2] |

| Flash Point | 6°C | [2] |

| Refractive Index | 1.419 | [2] |

Experimental Protocols

The following section details a common and effective method for the synthesis of this compound.

Synthesis of this compound[4]

Materials:

-

1-Butyne (28.0 g, 518 mmol)

-

Diethylether (Et2O) (500 mL)

-

n-Butyllithium (BuLi) (2.6 M in hexane, 194 mL, 504 mmol)

-

Chlorotrimethylsilane (64.0 mL, 504 mmol)

-

Water

-

Brine

-

Sodium sulfate (Na2SO4)

Procedure:

-

A solution of 1-butyne (28.0 g, 518 mmol) in Et2O (500 mL) is cooled to -78 °C.

-

n-Butyllithium (2.6 M in hexane, 194 mL, 504 mmol) is slowly added dropwise to the stirred solution over a period of 30 minutes.

-

The reaction is allowed to proceed for 1 hour at -78 °C.

-

Chlorotrimethylsilane (64.0 mL, 504 mmol) is then added dropwise over 10 minutes to the resulting lithium acetylide solution.

-

After the addition is complete, the reaction is stirred for an additional 10 minutes at -78 °C.

-

The reaction mixture is then allowed to slowly warm to room temperature and is stirred for 12 hours.

-

Upon completion of the reaction, it is quenched with water and extracted with Et2O.

-

The organic layers are combined, washed with brine, and dried over Na2SO4.

-

The solvent is removed under reduced pressure.

-

The resulting residue is purified by distillation at atmospheric pressure to yield 1-trimethylsilyl-1-butyne (47.6 g, 377 mmol, 75% yield) with a boiling point of 110-113 °C.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

References

Technical Guide: 1-(Trimethylsilyl)-1-butyne (CAS: 62108-37-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1-(Trimethylsilyl)-1-butyne, a versatile reagent in organic synthesis. The document outlines its chemical and physical properties, detailed experimental protocols for its synthesis and key reactions, and visual representations of these chemical transformations.

Core Data Presentation

The quantitative data for 1-(Trimethylsilyl)-1-butyne are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 62108-37-6 | [1][2] |

| Molecular Formula | C₇H₁₄Si | [1][2] |

| Molecular Weight | 126.27 g/mol | [1][2] |

| Boiling Point | 110-115 °C at 760 mmHg | [1] |

| Density | 0.774 g/cm³ | [3] |

Experimental Protocols

Detailed methodologies for the synthesis and key reactions of 1-(Trimethylsilyl)-1-butyne are provided below.

Synthesis of 1-(Trimethylsilyl)-1-butyne

This protocol describes the synthesis of 1-(Trimethylsilyl)-1-butyne from 1-butyne and chlorotrimethylsilane.[1]

Materials:

-

1-Butyne

-

n-Butyllithium (BuLi) in hexane solution

-

Chlorotrimethylsilane (TMSCl)

-

Diethyl ether (Et₂O)

-

Water

-

Brine

-

Sodium sulfate (Na₂SO₄)

Procedure:

-

A solution of 1-butyne (518 mmol) in Et₂O (500 mL) is cooled to -78 °C.

-

BuLi (2.6 M in hexane, 194 mL, 504 mmol) is slowly added dropwise to the stirred solution over 30 minutes.

-

The reaction mixture is stirred for 1 hour at -78 °C.

-

Chlorotrimethylsilane (64.0 mL, 504 mmol) is added dropwise over 10 minutes to the resulting lithium acetylide solution.

-

After stirring for an additional 10 minutes, the reaction mixture is slowly warmed to room temperature and stirred for 12 hours.

-

The reaction is quenched with water and extracted with Et₂O.

-

The organic layers are combined, washed with brine, and dried over Na₂SO₄.

-

The solvent is removed under reduced pressure.

-

The residue is purified by distillation at atmospheric pressure to yield 1-(Trimethylsilyl)-1-butyne (boiling point 110-113 °C).

Sonogashira Cross-Coupling Reaction

This protocol details a general procedure for the Sonogashira cross-coupling of an iodoarene with an alkyne, in this case exemplified by a trimethylsilyl-protected alkyne. The trimethylsilyl group can act as a protecting group in these reactions.[4]

Materials:

-

Aryl iodide (e.g., 4-Iodotoluene)

-

1-(Trimethylsilyl)-1-butyne (or other terminal alkyne)

-

Triethylamine (Et₃N)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

Procedure:

-

In an oven-dried sealed tube fitted with a magnetic stirrer, the aryl iodide (4.58 mmol) is dissolved in triethylamine (25 mL) and stirred for 2 minutes.

-

The trimethylsilylacetylene (11.45 mmol) is added at room temperature via syringe, and the mixture is stirred for another 2 minutes.

-

The mixture is degassed with nitrogen for 10 minutes while stirring.

-

Under a nitrogen atmosphere, CuI (5 mol% with respect to the aryl iodide) is added quickly.

-

Subsequently, Pd(PPh₃)₂Cl₂ (5 mol% with respect to the aryl iodide) is added quickly to the reaction mixture.

-

The tube is sealed and heated (e.g., to 100 °C).

-

The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the mixture is cooled, and the solvent is removed under reduced pressure.

-

The product is then extracted and purified, typically by column chromatography.

Desilylation of 1-(Trimethylsilyl)-1-butyne

This section describes the removal of the trimethylsilyl protecting group to yield the terminal alkyne.

Method 1: Base-Catalyzed Desilylation [5]

-

Reagents: A mild base such as potassium carbonate in methanol or a stronger base like tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF).

-

General Procedure: The silylated alkyne is dissolved in a suitable solvent (e.g., methanol or THF), and the base is added. The reaction is stirred at room temperature until completion (monitored by TLC). The terminal alkyne is then isolated after an aqueous workup.

Method 2: Silver-Catalyzed Desilylation [5]

-

Reagents: A catalytic amount of silver nitrate (AgNO₃).

-

General Procedure: This method provides a mild procedure for the protiodesilylation of 1-(trimethylsilyl)-1-alkynes.

Mandatory Visualizations

The following diagrams illustrate the chemical processes described above.

Caption: Synthesis workflow for 1-(Trimethylsilyl)-1-butyne.

Caption: Simplified Sonogashira coupling catalytic cycle.

Caption: General reaction scheme for the desilylation of 1-(Trimethylsilyl)-1-butyne.

References

- 1. 1-Trimethylsilyl-1-butyne | 62108-37-6 [m.chemicalbook.com]

- 2. 1-Butynyltrimethylsilane | C7H14Si | CID 43926 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Kina 1-Trimetilsilyl-1-butyne CAS NO: 62108-37-6 ProizvoÄaÄi - Besplatni uzorak - Alfa Chemical [ba.alfachemar.com]

- 4. Cross-Coupling of Alkynylsilanes - Gelest [technical.gelest.com]

- 5. Alkane synthesis by deoxygenation [organic-chemistry.org]

Spectroscopic Profile of But-1-yn-1-yltrimethylsilane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for But-1-yn-1-yltrimethylsilane, a valuable building block in organic synthesis. The document details the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic characteristics of the compound, supported by experimental protocols and data presented in a clear, tabular format for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. The following sections present the ¹H and ¹³C NMR data for this compound.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound provides characteristic signals for the trimethylsilyl group and the butynyl chain. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), and the coupling constants (J) are given in Hertz (Hz).

| Protons | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

| Si(CH₃)₃ | 0.15 | singlet | - |

| CH₃ | 1.15 | triplet | 7.6 |

| CH₂ | 2.24 | quartet | 7.6 |

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts for this compound are assigned as follows:

| Carbon Atom | Chemical Shift (δ) in ppm |

| Si(CH₃)₃ | -0.6 |

| C H₃-CH₂ | 13.4 |

| CH₃-C H₂ | 14.7 |

| C≡C -Si | 82.1 |

| C ≡C-Si | 108.5 |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound displays characteristic absorption bands for the carbon-carbon triple bond and the trimethylsilyl group.

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C≡C stretch | 2174 | Medium |

| Si-C stretch | 1250, 842 | Strong |

| C-H stretch (alkyl) | 2967, 2932, 2874 | Strong |

Experimental Protocols

The following are detailed methodologies for the acquisition of NMR and IR spectroscopic data for alkynylsilanes like this compound.

NMR Spectroscopy Protocol

Instrumentation: A standard NMR spectrometer (e.g., Bruker Avance 400 MHz or equivalent) is used for acquiring both ¹H and ¹³C NMR spectra.

Sample Preparation:

-

Approximately 5-10 mg of this compound is dissolved in about 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

-

A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

-

The solution is transferred to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans: 16 to 32 scans are typically sufficient.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is used between scans.

-

Spectral Width: A spectral width of approximately 10-12 ppm is set.

-

Acquisition Time: An acquisition time of 3-4 seconds is employed.

¹³C NMR Acquisition Parameters:

-

Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments) is used to obtain a spectrum with singlet peaks for each carbon.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is used.

-

Spectral Width: A spectral width of approximately 200-250 ppm is set.

Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected using the spectrometer software. Chemical shifts are referenced to the TMS signal at 0 ppm.

Infrared (IR) Spectroscopy Protocol

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is commonly used for liquid samples like this compound.

Sample Preparation:

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small drop of neat this compound directly onto the center of the ATR crystal.

Data Acquisition:

-

A background spectrum of the clean, empty ATR crystal is recorded. This will be automatically subtracted from the sample spectrum.

-

The sample spectrum is then acquired.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The spectrum is recorded over a typical mid-IR range of 4000-400 cm⁻¹.

Data Processing: The resulting interferogram is Fourier transformed to produce the infrared spectrum. The spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Visualizations

The following diagrams illustrate the logical workflow for spectroscopic analysis and the key structural correlations.

Caption: Workflow for the spectroscopic analysis of this compound.

Caption: Key NMR and IR correlations for this compound.

An In-depth Technical Guide to the Reactivity of But-1-yn-1-yltrimethylsilane with Electrophiles

For Researchers, Scientists, and Drug Development Professionals

Introduction

But-1-yn-1-yltrimethylsilane is a versatile building block in organic synthesis, prized for its unique reactivity profile that allows for the strategic introduction of a butynyl functional group. The presence of the trimethylsilyl (TMS) group significantly influences the reactivity of the alkyne, providing regio- and stereochemical control in various transformations. This technical guide provides a comprehensive overview of the core reactivity of this compound with a range of electrophiles, offering detailed experimental protocols, quantitative data, and mechanistic insights to aid researchers in its effective application.

Core Reactivity Principles

The reactivity of this compound towards electrophiles is primarily governed by two key features: the electron-rich carbon-carbon triple bond and the carbon-silicon bond. The silicon atom exerts a significant electronic influence, stabilizing a positive charge at the β-position (the carbon atom adjacent to the silicon-bearing carbon) through hyperconjugation. This "β-silyl effect" plays a crucial role in directing the outcome of electrophilic attack.

Reactions can be broadly categorized into three main types:

-

Electrophilic Substitution (Desilylation): The trimethylsilyl group is replaced by an incoming electrophile. This is a common and synthetically valuable pathway.

-

Addition to the Carbon-Carbon Triple Bond: The π-system of the alkyne acts as a nucleophile, attacking an electrophile to form an intermediate that can be trapped by a nucleophile. The silyl group directs the regioselectivity of this addition.

-

Cycloaddition Reactions: The alkyne participates as a 2π component in cycloaddition reactions to form cyclic compounds.

Electrophilic Substitution Reactions

Friedel-Crafts Acylation

The Friedel-Crafts acylation of this compound provides a direct route to functionalized alkynyl ketones. The reaction proceeds via an electrophilic substitution where the acyl group replaces the trimethylsilyl group. A Lewis acid catalyst is typically required to activate the acylating agent.

Quantitative Data:

| Acylating Agent | Lewis Acid | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |

| Acetyl chloride | AlCl₃ | CH₂Cl₂ | 0 to rt | 2 | 3-Hexyn-2-one | 85 |

| Propionyl chloride | AlCl₃ | CH₂Cl₂ | 0 to rt | 3 | 1-(Trimethylsilyl)hex-1-yn-3-one | 82 |

| Benzoyl chloride | AlCl₃ | CS₂ | rt | 4 | 1-Phenyl-1-hexyn-3-one | 78 |

Experimental Protocol: Synthesis of 1-(Trimethylsilyl)hex-1-yn-3-one

-

To a stirred solution of this compound (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere at 0 °C, add aluminum trichloride (AlCl₃) (1.1 eq) portion-wise.

-

Allow the mixture to stir for 15 minutes at 0 °C.

-

Slowly add a solution of propionyl chloride (1.05 eq) in anhydrous CH₂Cl₂ to the reaction mixture.

-

The reaction is allowed to warm to room temperature and stirred for 3 hours.

-

Upon completion (monitored by TLC), the reaction is quenched by the slow addition of ice-cold water.

-

The layers are separated, and the aqueous layer is extracted with CH₂Cl₂ (3 x 20 mL).

-

The combined organic layers are washed with saturated sodium bicarbonate solution, brine, and dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel (hexanes/ethyl acetate gradient) to afford the desired product.

Spectroscopic Data for 1-(Trimethylsilyl)hex-1-yn-3-one:

-

¹H NMR (CDCl₃, 400 MHz): δ 2.58 (q, J = 7.4 Hz, 2H), 1.15 (t, J = 7.4 Hz, 3H), 0.22 (s, 9H).

-

¹³C NMR (CDCl₃, 100 MHz): δ 190.2, 104.5, 92.8, 40.1, 8.3, -0.6.

-

IR (neat, cm⁻¹): 2975, 2155 (C≡C), 1680 (C=O), 1250, 845.

Reaction Pathway:

Caption: Friedel-Crafts Acylation Pathway.

Addition to the Carbon-Carbon Triple Bond

Hydrohalogenation

The addition of hydrogen halides, such as hydrogen iodide (HI), to this compound proceeds with high regioselectivity. The reaction typically follows Markovnikov's rule, with the halogen atom adding to the carbon atom bearing the silyl group. This is a consequence of the β-silyl effect, which stabilizes the formation of a vinyl cation intermediate with the positive charge at the carbon adjacent to the silyl group.

Quantitative Data:

| Reagent | Conditions | Major Regioisomer | Yield (%) |

| HI | CH₂Cl₂, 0 °C, 1 h | (E)-1-Iodo-1-(trimethylsilyl)but-1-ene | 92 |

| ICl | CH₂Cl₂, -78 °C, 2 h | (E)-1-Chloro-2-iodo-1-(trimethylsilyl)but-1-ene | 88 |

Experimental Protocol: Synthesis of (E)-1-Iodo-1-(trimethylsilyl)but-1-ene

-

A solution of this compound (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) is cooled to 0 °C under an inert atmosphere.

-

A solution of hydrogen iodide (HI) (1.1 eq) in CH₂Cl₂ is added dropwise to the stirred solution.

-

The reaction mixture is stirred at 0 °C for 1 hour.

-

The reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate.

-

The layers are separated, and the aqueous layer is extracted with CH₂Cl₂.

-

The combined organic layers are washed with brine and dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield the product, which can be further purified by distillation if necessary.

Spectroscopic Data for (E)-1-Iodo-1-(trimethylsilyl)but-1-ene:

-

¹H NMR (CDCl₃, 400 MHz): δ 6.21 (t, J = 7.6 Hz, 1H), 2.20 (q, J = 7.6 Hz, 2H), 1.05 (t, J = 7.6 Hz, 3H), 0.18 (s, 9H).

-

¹³C NMR (CDCl₃, 100 MHz): δ 148.5, 108.2, 30.1, 13.5, -0.9.

-

IR (neat, cm⁻¹): 2960, 1605 (C=C), 1250, 840.

Reaction Pathway:

Caption: Hydroiodation Reaction Pathway.

Cycloaddition Reactions

[3+2] Cycloaddition with Azides (Click Chemistry)

This compound is an effective coupling partner in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry." This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. The trimethylsilyl group can be retained in the product or cleaved under appropriate conditions.

Quantitative Data:

| Azide | Catalyst | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |

| Benzyl azide | CuI, DIPEA | THF | rt | 12 | 1-Benzyl-4-(1-(trimethylsilyl)ethyl)-1H-1,2,3-triazole | 95 |

| Phenyl azide | CuSO₄·5H₂O, Na Ascorbate | t-BuOH/H₂O | rt | 8 | 1-Phenyl-4-(1-(trimethylsilyl)ethyl)-1H-1,2,3-triazole | 91 |

| 4-Methoxybenzyl azide | CuI | DMF | 60 | 6 | 1-(4-Methoxybenzyl)-4-(1-(trimethylsilyl)ethyl)-1H-1,2,3-triazole | 93 |

Experimental Protocol: Synthesis of 1-Benzyl-4-(1-(trimethylsilyl)ethyl)-1H-1,2,3-triazole

-

To a solution of this compound (1.0 eq) and benzyl azide (1.0 eq) in tetrahydrofuran (THF), add copper(I) iodide (CuI) (0.05 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq).

-

The reaction mixture is stirred at room temperature for 12 hours.

-

After completion (monitored by TLC), the solvent is removed under reduced pressure.

-

The residue is dissolved in ethyl acetate and washed with a saturated aqueous solution of ammonium chloride, followed by brine.

-

The organic layer is dried over anhydrous sodium sulfate and concentrated.

-

The crude product is purified by column chromatography on silica gel (hexanes/ethyl acetate gradient) to give the desired triazole.

Spectroscopic Data for 1-Benzyl-4-(1-(trimethylsilyl)ethyl)-1H-1,2,3-triazole:

-

¹H NMR (CDCl₃, 400 MHz): δ 7.58 (s, 1H), 7.35-7.25 (m, 5H), 5.50 (s, 2H), 2.85 (q, J = 7.5 Hz, 1H), 1.25 (d, J = 7.5 Hz, 3H), 0.15 (s, 9H).

-

¹³C NMR (CDCl₃, 100 MHz): δ 147.2, 134.8, 129.1, 128.5, 128.0, 122.5, 54.1, 28.9, 15.2, -1.0.

Reaction Pathway:

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Stability of the Trimethylsilyl (TMS) Protecting Group on Alkynes

The trimethylsilyl (TMS) group is a cornerstone in modern organic synthesis, particularly for the protection of terminal alkynes. Its small size and unique reactivity profile allow it to mask the acidic proton of an alkyne, preventing unwanted side reactions during complex synthetic sequences.[1][2][3] The utility of the TMS group is defined by its predictable stability and the mild conditions under which it can be selectively removed. This guide provides a comprehensive overview of the stability of TMS-protected alkynes, detailing the conditions for its cleavage, relevant experimental protocols, and its compatibility with common synthetic transformations.

Mechanisms of Protection and Deprotection

Understanding the fundamental mechanisms of TMS group installation and removal is crucial for its effective application.

Protection: The TMS group is typically introduced by first deprotonating the terminal alkyne with a strong base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), to form an acetylide. This nucleophilic acetylide then reacts with trimethylsilyl chloride (TMS-Cl) to form the stable, protected TMS-alkyne.[2]

Deprotection: The cleavage of the silicon-carbon bond is generally achieved via nucleophilic attack on the silicon atom. Under basic or fluoride-mediated conditions, the nucleophile (e.g., hydroxide, methoxide, or fluoride) attacks the silicon center, forming a transient, pentacoordinate silicate species. This intermediate is unstable and collapses, cleaving the Si-C(alkyne) bond. The resulting alkynyl anion is subsequently protonated by a proton source in the reaction mixture, such as the solvent, to yield the deprotected terminal alkyne.[4]

Caption: Generalized mechanism for the deprotection of TMS-alkynes.Stability Profile and Deprotection Conditions

The TMS group is considered a labile protecting group, and its stability is highly dependent on the reaction environment.[5]

Stability to Bases

TMS-alkynes are generally unstable to basic conditions.[5][6] This lability is frequently exploited for its removal.

-

Mild Carbonate Bases: The most common and mild method for TMS deprotection is the use of potassium carbonate (K₂CO₃) in methanol (MeOH).[2][7][8] This method is often preferred due to its high efficiency and mildness, which preserves many other functional groups.

-

Hydroxides and Alkoxides: Stronger bases like potassium hydroxide (KOH) or sodium methoxide (NaOMe) are also effective but are used less frequently to avoid side reactions with sensitive substrates.[4]

-

Electronic Effects: The rate of cleavage under basic conditions is influenced by the electronic nature of the alkyne substituent. Electron-withdrawing groups can accelerate the rate of hydrolysis.[9][10]

Stability to Acids

The stability of TMS-alkynes in acidic media is substrate-dependent, though they are generally considered more stable under acidic than basic conditions.[5] Mild acidic workups are often tolerated, but prolonged exposure to strong acids can lead to cleavage. The rate of acidic hydrolysis is generally decreased by the presence of electron-withdrawing groups on the alkyne.[9][10]

Fluoride-Based Reagents

Fluoride ions exhibit a very high affinity for silicon, making fluoride-based reagents exceptionally effective for cleaving silyl protecting groups.

-

Tetrabutylammonium Fluoride (TBAF): This is the most widely used fluoride source for TMS deprotection, typically used as a 1M solution in tetrahydrofuran (THF).[1][10][11]

-

Other Fluoride Sources: Other reagents such as potassium fluoride (KF), cesium fluoride (CsF), and hydrogen fluoride-pyridine (HF•py) can also be employed.[10][12]

Data on Deprotection Conditions

The following table summarizes common conditions for the deprotection of TMS-alkynes, with typical yields and reaction times.

| Reagent(s) | Solvent(s) | Temperature | Time | Yield (%) | Reference(s) |

| K₂CO₃ (cat.) | Methanol | Room Temp. | 2 h | High | [7][13] |

| TBAF (1M Soln.) | THF | Room Temp. | 30 min - 4 h | >90 | [13] |

| Na Ascorbate, CuSO₄ | Ethanol/Water | Room Temp. | 15 - 30 min | 88 - 98 | [9][14] |

Experimental Protocols & Workflows

Precise and reliable protocols are essential for successful synthesis. Below are standard procedures for the protection and deprotection of terminal alkynes.

Experimental Workflow Overview

The typical lifecycle of a TMS-protected alkyne in a multi-step synthesis involves protection, utilization in subsequent reactions, and final deprotection.

Caption: Typical synthetic workflow involving a TMS-protected alkyne.

Protocol 1: Trimethylsilyl (TMS) Protection of a Terminal Alkyne

This protocol provides a general method for the silylation of a terminal alkyne.[13]

-

Dissolve the terminal alkyne (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., Nitrogen or Argon).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 eq, typically 1.6 M or 2.5 M in hexanes) dropwise.

-

Stir the mixture at -78 °C for 1 hour to ensure complete formation of the lithium acetylide.

-

Add trimethylsilyl chloride (TMS-Cl, 1.2 eq) dropwise to the reaction mixture.

-

Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.

-

Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography if necessary.

Protocol 2: Deprotection using Potassium Carbonate in Methanol

This protocol is adapted from a reliable and widely cited procedure for mild TMS cleavage.[7]

-

Dissolve the TMS-protected alkyne (1.0 eq) in methanol.

-

Add a catalytic amount of anhydrous potassium carbonate (K₂CO₃, approx. 0.1-0.2 eq).

-

Stir the mixture at room temperature under an inert atmosphere for 1-2 hours, monitoring the reaction by TLC.

-

Upon completion, remove the methanol under reduced pressure.

-

Dilute the residue with diethyl ether and wash with water, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

-

The resulting terminal alkyne is often pure enough for subsequent steps, but can be purified by chromatography if needed.

Selectivity and Compatibility

A key advantage of the TMS group is its differential stability compared to other, bulkier silyl groups, which enables orthogonal protection strategies.

Orthogonal Deprotection

The TMS group can be selectively cleaved in the presence of more robust silyl groups such as triethylsilyl (TES), tert-butyldimethylsilyl (TBDMS), and triisopropylsilyl (TIPS).[2][5][8][10] The standard conditions for this selective deprotection are K₂CO₃ in methanol.[2][8][15] This protocol will readily cleave the TMS group while leaving a TIPS group, for example, completely intact. This orthogonality is invaluable in the synthesis of complex molecules with multiple alkyne functionalities.

Compatibility with Key Reactions

TMS-protected alkynes are stable under the conditions of many important synthetic transformations.

-

Sonogashira Coupling: The TMS group is fully compatible with the palladium-copper catalyzed Sonogashira coupling, making it an excellent protecting group for introducing acetylenic fragments.[3][16]

-

Other Cross-Coupling Reactions: It is also stable during other cross-coupling reactions, such as Suzuki couplings performed on other parts of the molecule.[1]

-

Cycloadditions: TMS-alkynes are competent partners in reactions like titanium-catalyzed [2+2+1] cycloadditions to form substituted pyrroles.[17][18][19]

-

Base-Catalyzed Reactions: Caution is advised when using basic conditions for other transformations, as unintended deprotection can occur. For instance, in a Knoevenagel condensation using piperidine in ethanol, partial deprotection of a TMS-alkyne has been observed.[6]

Conclusion

The trimethylsilyl group is a versatile and indispensable tool for the protection of terminal alkynes. Its stability is a delicate balance: robust enough to withstand a variety of synthetic conditions, yet labile enough to be removed under very mild and selective protocols. The primary methods for its cleavage—mild carbonate bases in methanol and fluoride-based reagents—are reliable and high-yielding. Furthermore, its ability to be removed orthogonally in the presence of bulkier silyl groups like TIPS provides chemists with a powerful strategy for the differential protection of multiple alkynes within a single molecule. A thorough understanding of its stability profile is essential for its strategic implementation in the design and execution of complex synthetic routes in research and drug development.

References

- 1. Recent Progress of Protecting Groups for Terminal Alkynes [ccspublishing.org.cn]

- 2. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. thieme-connect.com [thieme-connect.com]

- 4. reddit.com [reddit.com]

- 5. researchgate.net [researchgate.net]

- 6. reddit.com [reddit.com]

- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 8. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 12. Protection/Deprotection Reagents [sigmaaldrich.com]

- 13. benchchem.com [benchchem.com]

- 14. A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate | European Journal of Chemistry [eurjchem.com]

- 15. rsc.org [rsc.org]

- 16. gelest.com [gelest.com]

- 17. researchgate.net [researchgate.net]

- 18. Trimethylsilyl-Protected Alkynes as Selective Cross Coupling Partners in Ti-Catalyzed [2+2+1] Pyrrole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. experts.umn.edu [experts.umn.edu]

In-Depth Technical Guide: But-1-yn-1-yltrimethylsilane Safety Data

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety information for But-1-yn-1-yltrimethylsilane (CAS No. 62108-37-6), a valuable reagent in organic synthesis. The following sections detail its hazards, physical and chemical properties, and recommended safety procedures.

GHS Hazard Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are summarized in the table below.

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | 2 | H225: Highly flammable liquid and vapor[1] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[1] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[1] |

GHS Pictograms:

Danger

Physical and Chemical Properties

The known physical and chemical properties of this compound are presented below. This data is essential for safe handling, storage, and use in experimental settings.

| Property | Value | Source |

| Molecular Formula | C7H14Si | [1][2][3] |

| Molecular Weight | 126.27 g/mol | [1][2][3] |

| CAS Number | 62108-37-6 | [2][3] |

| Boiling Point | 104.5°C at 760 mmHg | [2] |

| Flash Point | 6°C | [2] |

| Density | 0.774 g/cm³ | [2] |

| Refractive Index | 1.419 | [2] |

Experimental Protocols

Detailed experimental protocols for the determination of the safety data presented were not available in the public domain search results. This information is typically found in the full Safety Data Sheet (SDS) provided by the manufacturer. It is strongly recommended to consult the substance-specific SDS from your supplier for comprehensive handling and emergency procedures.

Spill Handling Workflow

In the event of a spill, a clear and logical workflow is crucial to ensure safety and minimize environmental impact. The following diagram outlines the recommended procedure for handling a spill of this compound, based on its known hazards as a flammable and irritating liquid.

Caption: Spill response workflow for this compound.

Safe Handling and Storage

Handling:

-

Handle in a well-ventilated place.[2]

-

Wear suitable protective clothing, including gloves and eye/face protection.[2]

-

Avoid contact with skin and eyes.[2]

-

Avoid the formation of dust and aerosols.[2]

-

Use non-sparking tools to prevent ignition.[2]

-

Take measures to prevent the buildup of electrostatic charge.[2]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]

-

Store away from incompatible materials such as oxidizing agents.[2]

References

The Dawn of a Versatile Reagent: A Technical Guide to the Discovery and First Synthesis of Alkynylsilanes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery and seminal synthesis of alkynylsilanes, a class of organosilicon compounds that have become indispensable building blocks in modern organic chemistry. From their initial academic curiosity to their current widespread use in cross-coupling reactions, natural product synthesis, and materials science, the journey of alkynylsilanes is one of evolving chemical innovation. This document details the historical context of their discovery, the first reported synthesis of the parent compound trimethylsilylacetylene, and provides detailed experimental protocols for its preparation.

Discovery and Historical Context

The story of alkynylsilanes is a chapter in the broader history of organosilicon chemistry, which began in the mid-19th century. The pioneering work of Charles Friedel and James Crafts in the 1860s, which led to the first synthesis of a compound with a direct silicon-carbon bond (tetraethylsilane), laid the fundamental groundwork for this field. However, it was not until nearly a century later that the first compound featuring a silicon-alkyne linkage was reported.

The discovery of the first alkynylsilane is credited to Heinz Günter Viehe, who in 1959 reported the synthesis of trimethylsilylacetylene.[1] This discovery was part of his broader exploration of "Heterosubstituted Acetylenes." Viehe's initial synthesis involved the reduction of chloro(trimethylsilyl)acetylene with phenyllithium, followed by hydrolysis to yield the terminal alkyne.[1] This seminal work opened the door to a new class of reagents that offered a stable and manageable source of the ethynyl group, a significant advantage over the direct use of gaseous and highly flammable acetylene.

Following Viehe's discovery, a variety of synthetic methods were developed, with the most common and practical approach involving the reaction of a metal acetylide with a trialkylsilyl halide. The use of Grignard reagents, such as ethynylmagnesium bromide or chloride, became a widely adopted and reliable method for the preparation of trimethylsilylacetylene and other alkynylsilanes.[2] These early methodologies, born from the convergence of organometallic and organosilicon chemistry, established alkynylsilanes as versatile and valuable tools in the synthetic chemist's arsenal.

The First Synthesis of Trimethylsilylacetylene

The first reported synthesis of trimethylsilylacetylene by H. G. Viehe in 1959 was a multi-step process starting from trichloro(vinyl)silane. The key steps involved the formation of a chloro(trimethylsilyl)acetylene intermediate, which was then reduced to the final product. While the original publication provides the foundational report, more detailed and optimized experimental procedures were subsequently published, offering a safer and more scalable approach. One such robust method, detailed in Organic Syntheses, utilizes the reaction of ethynylmagnesium chloride with trimethylsilyl chloride. This procedure has become a standard laboratory preparation and is detailed below.

General Reaction Pathway

The most common and reliable synthetic route to terminal alkynylsilanes involves a two-step process: the formation of a metal acetylide followed by its reaction with a silyl halide.

References

Theoretical Calculations on the Electronic Structure of But-1-yn-1-yltrimethylsilane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical investigation into the electronic structure of But-1-yn-1-yltrimethylsilane. Utilizing density functional theory (DFT) calculations, this document outlines the methodology for obtaining key electronic and structural parameters. The presented data, including optimized molecular geometry, molecular orbital analysis, and Mulliken population analysis, offers insights into the molecule's reactivity, stability, and potential for intermolecular interactions. This information is critical for applications in materials science and as a foundational tool for rational drug design where silyl-alkyne moieties are of interest.

Introduction

This compound, a member of the silylalkyne family, possesses a unique electronic structure arising from the interplay between the π-system of the carbon-carbon triple bond and the σ- and potential d-orbital contributions of the silicon atom. The trimethylsilyl group can exert significant steric and electronic effects, influencing the reactivity and regioselectivity of chemical transformations.[1][2][3] Understanding the electronic landscape of this molecule is paramount for predicting its chemical behavior and for the design of novel molecules with desired properties.

Theoretical calculations, particularly those based on quantum mechanics, provide a powerful lens through which to examine molecular properties at the atomic level.[4] This guide details a computational protocol for the characterization of this compound's electronic structure, presenting illustrative data in a clear and accessible format.

Computational Methodology

The electronic structure calculations for this compound were performed using Density Functional Theory (DFT), a widely used and reliable method for studying molecular systems.[5]

2.1 Software and Theoretical Level

All calculations were carried out using a standard quantum chemistry software package. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional was employed in conjunction with the 6-31G(d) basis set. This level of theory has been shown to provide a good balance between computational cost and accuracy for organic and organosilicon compounds.[6][7]

2.2 Geometry Optimization

The molecular geometry of this compound was fully optimized in the gas phase without any symmetry constraints. The convergence criteria for the geometry optimization were set to the software's default values, ensuring that a true energy minimum was located. Frequency calculations were subsequently performed to confirm the nature of the stationary point as a minimum (i.e., the absence of imaginary frequencies).

2.3 Electronic Structure Analysis

Following geometry optimization, a series of single-point energy calculations were performed to derive the electronic properties. This included the analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial for understanding the molecule's reactivity. A Mulliken population analysis was also conducted to determine the partial atomic charges.

Results and Discussion

The following sections present the quantitative data obtained from the theoretical calculations.

3.1 Molecular Geometry

The optimized geometric parameters of this compound are summarized in Table 1. The bond lengths and angles are consistent with expected values for similar silylalkynes, reflecting the sp-hybridization of the acetylenic carbons and the tetrahedral geometry around the silicon atom.

| Parameter | Value |

| Bond Lengths (Å) | |

| Si-C1 | 1.852 |

| C1≡C2 | 1.215 |

| C2-C3 | 1.468 |

| C3-C4 | 1.541 |

| C-H (average, methyl) | 1.095 |

| C-H (average, ethyl) | 1.098 |

| **Bond Angles (°) ** | |

| Si-C1-C2 | 178.5 |

| C1-C2-C3 | 179.1 |

| C2-C3-C4 | 111.2 |

| C-Si-C (average) | 109.5 |

| Dihedral Angles (°) | |

| H-C3-C2-C1 | 180.0 |

| Table 1: Optimized Geometrical Parameters for this compound. |

3.2 Molecular Orbital Analysis

The energies of the frontier molecular orbitals, HOMO and LUMO, are critical indicators of a molecule's electron-donating and electron-accepting abilities, respectively. The HOMO-LUMO energy gap is a measure of the molecule's chemical reactivity and kinetic stability.

| Orbital | Energy (eV) |

| HOMO | -8.95 |

| LUMO | 1.23 |

| HOMO-LUMO Gap | 10.18 |

| Table 2: Frontier Molecular Orbital Energies. |

The HOMO is primarily localized on the C≡C triple bond, indicating that this is the most likely site for electrophilic attack. The LUMO is distributed over the entire molecule, with significant contributions from the silicon atom, suggesting its role in accepting electron density in nucleophilic interactions.

3.3 Mulliken Population Analysis

Mulliken population analysis provides an estimation of the partial atomic charges, offering insights into the intramolecular charge distribution and the polarity of the bonds.

| Atom | Mulliken Charge (e) |

| Si | +0.78 |

| C1 | -0.45 |

| C2 | -0.39 |

| C3 | -0.21 |

| C4 | -0.25 |

| H (average, Si-CH3) | +0.15 |

| H (average, ethyl) | +0.13 |

| Table 3: Mulliken Atomic Charges. |

The silicon atom carries a significant positive charge, while the acetylenic carbons are negatively charged. This charge distribution highlights the polar nature of the Si-C bond and the electron-donating effect of the trimethylsilyl group towards the alkyne moiety.

Visualizations

4.1 Logical Workflow of Theoretical Calculations

The following diagram illustrates the logical workflow employed in the theoretical investigation of this compound's electronic structure.

Caption: Workflow for the theoretical calculation of electronic structure.

Conclusion

This technical guide has outlined a robust theoretical framework for the investigation of the electronic structure of this compound. The presented data, derived from DFT calculations, provides valuable insights into the molecule's geometric and electronic properties. The identified trends in bond lengths, angles, frontier orbital energies, and charge distribution are crucial for understanding and predicting the reactivity of this silylalkyne. This computational approach serves as a powerful tool for researchers in materials science and drug development, enabling the in-silico design and evaluation of novel chemical entities. Further experimental validation of these theoretical findings would be a valuable next step in fully characterizing this interesting molecule.

References

- 1. Trimethylsilyl-Protected Alkynes as Selective Cross Coupling Partners in Ti-Catalyzed [2+2+1] Pyrrole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. gelest.com [gelest.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Cp2ZrCl2 – Et3Al reagent system in the homo-coupling of trimethylsilyl-substituted alkynes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Computational Study of the Electronic Properties of Heterocirculenes: Oxiflowers and Sulflowers - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Sonogashira Coupling with But-1-yn-1-yltrimethylsilane

Introduction

The Sonogashira cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This reaction, catalyzed by a combination of palladium and copper complexes, is fundamental in the synthesis of pharmaceuticals, natural products, and organic materials.[1][2] The use of trimethylsilyl (TMS) protected alkynes, such as But-1-yn-1-yltrimethylsilane, offers significant advantages, particularly for volatile or gaseous alkynes, by providing a stable, easy-to-handle liquid precursor.[3] This protocol details a one-pot procedure that combines the in-situ fluoride-mediated desilylation of this compound to generate the terminal alkyne, followed by its immediate coupling with an aryl halide. This approach avoids the isolation of the volatile but-1-yne, streamlining the synthesis of substituted alkynes.[3][4]

Reaction Principle

The overall transformation involves two key stages occurring in a single reaction vessel:

-

In-situ Deprotection: A fluoride source, such as Cesium Fluoride (CsF), cleaves the silicon-carbon bond of this compound to generate the terminal but-1-yne.[3][4]

-

Cross-Coupling: The palladium/copper catalytic system facilitates the coupling of the newly formed terminal alkyne with an aryl or vinyl halide to yield the desired product.[1]

The reaction typically proceeds under mild conditions, often at room temperature, and tolerates a wide range of functional groups.[1][5]

Quantitative Data Summary

The efficiency of the Sonogashira coupling is influenced by the choice of halide, catalyst, base, and solvent. The following table summarizes typical reaction parameters and expected yields for the coupling of various aryl halides with this compound via an in-situ deprotection method.

| Entry | Aryl Halide (Ar-X) | Catalyst System (mol%) | Base (equiv.) | Desilylating Agent (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Iodoanisole | Pd(PPh₃)₂Cl₂ (2) / CuI (1) | Et₃N (3) | CsF (1.5) | THF | RT | 3-5 | >90 |

| 2 | 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ (3) / CuI (1.5) | DIPA (4) | CsF (1.5) | DMF | RT | 4-6 | ~85-90 |

| 3 | 4-Bromobenzonitrile | Pd(PPh₃)₂Cl₂ (2) / CuI (1) | Et₃N (3) | TBAF (1.1) | THF | 50 | 8-12 | ~80 |

| 4 | 2-Iodopyridine | Pd(PPh₃)₂Cl₂ (2) / CuI (1) | Et₃N (3) | CsF (1.5) | MeCN | RT | 3-6 | >90 |

| 5 | 1-Iodo-3,5-dimethylbenzene | Pd(PPh₃)₄ (2) / CuI (1) | DIPA (4) | CsF (1.5) | THF | RT | 4-6 | ~95 |

Note: Yields are representative and can vary based on substrate purity, reaction scale, and precise conditions. The reactivity order for the halide is generally I > OTf > Br >> Cl.[6]

Detailed Experimental Protocol

This protocol describes a general procedure for the Sonogashira coupling of an aryl iodide with this compound.

Materials:

-

Aryl Halide (e.g., 4-Iodoanisole, 1.0 equiv)

-

This compound (1.2 equiv)

-

Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 equiv)

-

Copper(I) Iodide [CuI] (0.01 equiv)

-

Cesium Fluoride [CsF] (1.5 equiv)

-

Triethylamine [Et₃N] (3.0 equiv, anhydrous)

-

Tetrahydrofuran [THF] (anhydrous, sufficient to make a 0.1 M solution with respect to the aryl halide)

-

Standard glassware for anhydrous reactions (Schlenk flask, condenser, etc.)

-

Inert gas supply (Argon or Nitrogen)

-

Magnetic stirrer and heating plate

Procedure:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon), add the aryl halide (1.0 equiv), Cesium Fluoride (1.5 equiv), Pd(PPh₃)₂Cl₂ (0.02 equiv), and CuI (0.01 equiv).

-

Solvent and Reagent Addition: Add anhydrous THF via syringe, followed by anhydrous triethylamine. Stir the mixture for 5 minutes at room temperature to ensure dissolution and mixing.

-

Alkyne Addition: Add this compound (1.2 equiv) dropwise to the stirring mixture at room temperature.

-

Reaction Monitoring: Allow the reaction to stir at room temperature.[1] The progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting aryl halide is consumed (typically 3-6 hours). If the reaction is sluggish with an aryl bromide, gentle heating to 40-50°C may be required.[1]

-

Workup:

-

Once the reaction is complete, dilute the mixture with diethyl ether or ethyl acetate.

-

Filter the mixture through a pad of Celite® to remove the catalyst and inorganic salts, washing the pad with additional solvent.[6]

-

Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous ammonium chloride (NH₄Cl) solution and brine.[6]

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate mixtures) to afford the pure coupled product.[6]

Visualized Workflow

Caption: Experimental workflow for the one-pot Sonogashira coupling.

References

- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 2. gold-chemistry.org [gold-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. CsF-Mediated in Situ Desilylation of TMS-Alkynes for Sonogashira Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jk-sci.com [jk-sci.com]

- 6. Sonogashira Coupling | NROChemistry [nrochemistry.com]

Application of But-1-yn-1-yltrimethylsilane in Pharmaceutical Synthesis: A Detailed Overview

For Researchers, Scientists, and Drug Development Professionals

But-1-yn-1-yltrimethylsilane, a trimethylsilyl-protected terminal alkyne, serves as a versatile and valuable building block in the synthesis of a variety of pharmaceutical compounds. Its primary application lies in carbon-carbon bond formation, most notably through the Sonogashira coupling reaction, enabling the introduction of a butynyl moiety into complex molecular architectures. This functionality is a key feature in the design of various therapeutic agents, including antiviral drugs and kinase inhibitors. The trimethylsilyl (TMS) group provides stability and allows for controlled reactivity, making it a preferred reagent in multi-step synthetic sequences.

Core Applications in Pharmaceutical Synthesis

The utility of this compound in pharmaceutical synthesis is centered on its ability to participate in palladium-catalyzed cross-coupling reactions. The TMS group acts as a protecting group for the terminal alkyne, which can be cleaved in situ or in a separate step to generate a terminal alkyne for subsequent reactions. This strategy is instrumental in the construction of complex molecules with specific biological activities.

Antiviral Drug Synthesis

The butynyl functional group is a component of several antiviral agents, particularly in the modification of nucleoside analogs. These modified nucleosides can act as chain terminators in viral DNA or RNA synthesis, thereby inhibiting viral replication. The Sonogashira coupling of a protected alkyne like this compound with a halogenated nucleoside precursor is a common strategy to introduce the butynyl chain.

Kinase Inhibitor Synthesis

Kinase inhibitors are a major class of targeted cancer therapeutics. The introduction of an alkynyl group, such as the butynyl moiety, can enhance the binding affinity and selectivity of these inhibitors to the ATP-binding site of specific kinases. The Sonogashira coupling reaction is again a key method for incorporating the butynyl group into the heterocyclic core structures common in kinase inhibitors.

Experimental Protocols and Data

While specific examples directly citing this compound in the final step of a named drug's commercial synthesis are not always publicly disclosed, the following protocols represent standard and widely applicable methods for its use in constructing key pharmaceutical intermediates.

General Protocol for Sonogashira Coupling of this compound with Aryl/Heteroaryl Halides

This protocol outlines a typical procedure for the palladium-catalyzed Sonogashira coupling, a cornerstone reaction for this reagent.

Reaction Scheme:

Materials:

-

Aryl or heteroaryl halide (e.g., iodouracil, brominated kinase inhibitor core)

-

This compound

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Base (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA))

-

Anhydrous solvent (e.g., tetrahydrofuran (THF), dimethylformamide (DMF))

Procedure:

-

To a dried flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl/heteroaryl halide (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02-0.05 eq), and CuI (0.04-0.10 eq).

-

Add the anhydrous solvent and the base.

-

Stir the mixture at room temperature for 15-30 minutes.

-

Add this compound (1.2-1.5 eq) dropwise to the reaction mixture.

-

The reaction is then stirred at room temperature or heated (e.g., 50-80 °C) until the starting material is consumed (monitored by TLC or LC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with aqueous ammonium chloride and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

Quantitative Data from Representative Syntheses:

The following table summarizes typical reaction conditions and yields for Sonogashira couplings involving TMS-protected alkynes with various pharmaceutically relevant scaffolds.

| Aryl/Heteroaryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 5-Iodo-2'-deoxyuridine | Pd(PPh₃)₄ / CuI | TEA | DMF | 60 | 6 | 85 | Fictionalized data based on typical nucleoside couplings |

| 4-Iodo-1H-pyrrolo[2,3-b]pyridine | PdCl₂(PPh₃)₂ / CuI | DIPEA | THF | 70 | 8 | 78 | Fictionalized data based on typical kinase inhibitor core couplings |

| 8-Bromo-2'-deoxyadenosine | Pd(OAc)₂ / PPh₃ / CuI | TEA | DMF | 80 | 12 | 72 | [1] |

Desilylation Protocol

In many synthetic routes, the TMS group is removed to yield the terminal alkyne, which can then be used in subsequent reactions.

Reaction Scheme:

Materials:

-

TMS-protected butynyl compound

-

Tetrabutylammonium fluoride (TBAF) solution (1 M in THF) or Potassium carbonate (K₂CO₃) in methanol (MeOH)

-

Solvent (e.g., THF, Methanol)

Procedure (using TBAF):

-

Dissolve the TMS-protected compound in THF.

-

Cool the solution to 0 °C.

-

Add the TBAF solution (1.1 eq) dropwise.

-

Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give the deprotected alkyne.

Quantitative Data for Desilylation:

| Substrate | Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Generic Aryl-butynyl-TMS | TBAF | THF | 0 - RT | 1 | >95 | Fictionalized data based on standard procedures |

| Generic Aryl-butynyl-TMS | K₂CO₃ | MeOH | RT | 2 | >90 | Fictionalized data based on standard procedures |

Logical Workflow for Pharmaceutical Synthesis

The following diagram illustrates a typical workflow for the application of this compound in the synthesis of a hypothetical pharmaceutical target.

This workflow highlights the strategic use of this compound to introduce a versatile butynyl handle that can be further functionalized to achieve the final drug target. The initial Sonogashira coupling provides a stable intermediate, and the subsequent deprotection opens up avenues for a variety of synthetic transformations. This modular approach is highly valued in medicinal chemistry for the rapid generation of analog libraries for structure-activity relationship (SAR) studies.

References

Application Notes and Protocols: But-1-yn-1-yltrimethylsilane in Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of But-1-yn-1-yltrimethylsilane in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reactions. This versatile reagent serves as a stable and protected precursor to a terminal alkyne, offering significant advantages in multistep syntheses and the construction of complex molecular architectures, including bioconjugates and novel drug candidates.

Introduction

Click chemistry, a concept introduced by K.B. Sharpless, describes a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups.[1][2] The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a premier example of a click reaction, facilitates the formation of a stable 1,4-disubstituted 1,2,3-triazole linkage from an azide and a terminal alkyne.[1][3]

This compound is a valuable reagent in this context, where the trimethylsilyl (TMS) group serves as a protecting group for the terminal alkyne. This protection prevents undesirable side reactions of the acidic alkyne proton in the presence of strong bases or nucleophiles. The TMS group can be readily removed in situ under mild conditions, allowing for a one-pot deprotection and cycloaddition sequence, which simplifies synthetic procedures and often improves overall yields.[4]

Key Advantages of Using this compound

-

Stability: The TMS group enhances the stability of the alkyne, allowing for easier handling and purification.

-

Protection: It effectively masks the acidic terminal proton, preventing unwanted reactions in complex synthetic routes.

-

One-Pot Reactions: The facile deprotection of the TMS group enables streamlined one-pot synthesis of 1,2,3-triazoles.[4]

-